molecular formula C19H21ClN4O2S B2975604 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide CAS No. 1251704-36-5

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide

Cat. No.: B2975604
CAS No.: 1251704-36-5
M. Wt: 404.91
InChI Key: YFBFPCHTDOAGTC-UHFFFAOYSA-N
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Description

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide typically involves multiple steps, including the formation of the piperazine and thiazole rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and thiazole derivatives, such as:

Uniqueness

What sets 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-cyclopropyl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-12-2-3-13(20)10-16(12)23-6-8-24(9-7-23)19(26)15-11-27-18(22-15)17(25)21-14-4-5-14/h2-3,10-11,14H,4-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBFPCHTDOAGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CSC(=N3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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